molecular formula C19H17N3 B1658557 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline CAS No. 61413-76-1

4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline

Cat. No.: B1658557
CAS No.: 61413-76-1
M. Wt: 287.4 g/mol
InChI Key: GZMRBDZCNOPDSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with N-phenylbenzenamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which can affect its binding to various molecular targets. This property is particularly useful in the design of photoresponsive materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization makes it particularly valuable in the development of light-responsive materials, setting it apart from other similar azo compounds .

Properties

CAS No.

61413-76-1

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C19H17N3/c1-15-7-9-18(10-8-15)21-22-19-13-11-17(12-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3

InChI Key

GZMRBDZCNOPDSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

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